molecular formula C17H28N2O2 B5329166 N-cycloheptyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide

N-cycloheptyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide

Cat. No. B5329166
M. Wt: 292.4 g/mol
InChI Key: KRQYUNUEWAIJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide, also known as CPP-115, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP-115 belongs to the class of compounds known as GABA aminotransferase inhibitors, which have been shown to have anticonvulsant, anxiolytic, and analgesic properties.

Mechanism of Action

N-cycloheptyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming and inhibitory effect on neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to increase GABA levels in the brain, reduce seizure activity, and have anxiolytic and analgesic effects. Additionally, this compound has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One advantage of N-cycloheptyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide is that it has been extensively studied in animal models, and has been shown to be effective in reducing seizure activity, anxiety, and pain. Additionally, this compound has been shown to be well-tolerated in animal studies, making it a potential candidate for further development as a therapeutic agent. However, one limitation of this compound is that it has not yet been tested in human clinical trials, and its safety and efficacy in humans is not yet known.

Future Directions

There are several potential future directions for research on N-cycloheptyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide. One area of interest is the potential use of this compound in the treatment of epilepsy, anxiety disorders, and chronic pain in humans. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, and to identify any potential adverse effects. Finally, there is a need for further research on the mechanism of action of this compound, and how it interacts with other neurotransmitter systems in the brain.

Synthesis Methods

N-cycloheptyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide is synthesized through a multi-step process involving the reaction of cyclopentanone with heptanal to form cycloheptyl methyl ketone. The ketone is then reacted with methylamine to form the corresponding enamine, which is further reacted with ethyl chloroformate to form the desired compound.

Scientific Research Applications

N-cycloheptyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide has been studied for its potential therapeutic applications in several areas, including epilepsy, anxiety, and pain management. In preclinical studies, this compound has been shown to be effective in reducing seizure activity in animal models of epilepsy. Additionally, this compound has been shown to have anxiolytic and analgesic properties, making it a potential candidate for the treatment of anxiety disorders and chronic pain.

properties

IUPAC Name

N-cycloheptyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c20-16-11-13(12-19(16)15-9-5-6-10-15)17(21)18-14-7-3-1-2-4-8-14/h13-15H,1-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQYUNUEWAIJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2CC(=O)N(C2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.